ACY-738

Übersicht

Beschreibung

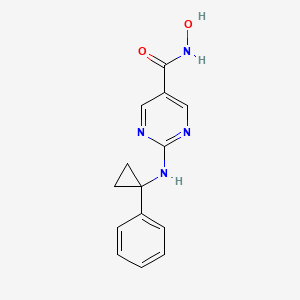

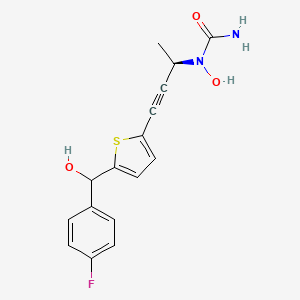

“N-Hydroxy-2-((1-phenylcyclopropyl)amino)pyrimidine-5-carboxamide” is a chemical compound with the CAS Number: 1375465-91-0 . It has a molecular weight of 270.29 . The IUPAC name for this compound is N-hydroxy-2-((1-phenylcyclopropyl)amino)pyrimidine-5-carboxamide .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H14N4O2/c19-12(18-20)10-8-15-13(16-9-10)17-14(6-7-14)11-4-2-1-3-5-11/h1-5,8-9,20H,6-7H2,(H,18,19)(H,15,16,17) . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen

Behandlung der Amyotrophen Lateralsklerose (ALS)

ACY-738 wurde zur Behandlung der ALS eingesetzt, einer tödlichen neurodegenerativen Erkrankung {svg_1} {svg_2}. In einer Studie wurde festgestellt, dass die chronische Behandlung von transgenen Mäusen, die Wildtyp-FUS überexprimieren, mit this compound den motorischen Phänotyp verbesserte und die Lebensdauer der Mäuse deutlich verlängerte {svg_3}. This compound stellte die globale Histonacetylierung und den Stoffwechselgenausdruck wieder her und stellte so die Metabolitenspiegel im Rückenmark wieder her {svg_4}.

Wiederherstellung von Stoffwechselveränderungen

Die Hemmung der Histondeacetylase (HDAC) mit this compound hat sich als in der Lage erwiesen, Stoffwechselveränderungen im Rückenmark eines FUS-Mausmodells der ALS wiederherzustellen {svg_5}. Dies ging mit einer positiven Wirkung auf den motorischen Phänotyp und das Überleben einher {svg_6}.

Regulierung der Lipidhomöostase

Die HDAC-Hemmung mit this compound hat sich als in der Lage erwiesen, Defekte der Lipidhomöostase zu mildern, indem sie selektiv den Glycerophospholipidstoffwechsel angreift und die Ansammlung von Cholesterylestern reduziert {svg_7}. Dies deutet darauf hin, dass die HDAC-Hemmung eine potenzielle neue therapeutische Strategie zur Modulation von Defekten des Lipidstoffwechsels bei ALS und möglicherweise anderen neurodegenerativen Erkrankungen ist {svg_8}.

Verzögerung des Krankheitsbeginns und Abschwächung der Krankheitsintensität

In einer Studie, die EAE-Mäuse analysierte, wurde beobachtet, dass eine Behandlung für nur 2 Tage mit dem HDAC6-Inhibitor this compound den Krankheitsbeginn verzögerte und die Krankheitsintensität abschwachte {svg_9}.

Verbesserung des Kurzzeitgedächtnisses

Dieselbe Studie ergab auch, dass das Kurzzeitgedächtnis im Kreuzlabyrinthtest bei mit this compound behandelten EAE-Mäusen verbessert wurde {svg_10}.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .

Wirkmechanismus

- By inhibiting HDAC6, ACY-738 increases acetylation of α-tubulin, a key protein involved in cellular processes .

- This compound treatment partially restores reduced levels of genes associated with fatty acid and cholesterol biosynthesis, β-oxidation, glycolysis, and lipid transport .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Biochemische Analyse

Biochemical Properties

ACY-738 selectively inhibits HDAC6, an enzyme that removes acetyl groups from histones and other proteins . The inhibition of HDAC6 by this compound results in increased acetylation of α-tubulin, a component of microtubules . This interaction between this compound and HDAC6 is crucial for the regulation of various biological processes, including gene expression, cell motility, and immune response .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. In the context of neurodegenerative diseases, this compound has been reported to slow neuron degeneration by increasing acetylation of α-tubulin . It also influences cell function by impacting cell signaling pathways and gene expression . For instance, this compound has been shown to alter the expression of specific genes associated with mitochondrial bioenergetics and neuroinflammation .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibition of HDAC6 . By inhibiting HDAC6, this compound increases the acetylation of α-tubulin, which can alter the function, stability, and half-life of individual proteins . This can lead to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, in a mouse model of amyotrophic lateral sclerosis (ALS), chronic treatment with this compound ameliorated the motor phenotype and substantially extended the life span of the mice . This suggests that this compound may have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound have been shown to vary with different dosages in animal models. For example, in a mouse model of multiple sclerosis, treatment with this compound (20 mg/kg) delayed disease onset, reduced disease severity, and increased short-term memory . The beneficial effects of this compound were only observed with lower amounts of disease-inducing reagents .

Metabolic Pathways

This compound is involved in metabolic pathways that regulate histone acetylation. By inhibiting HDAC6, this compound can alter the acetylation status of histones and other proteins, thereby affecting metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its therapeutic effects. This compound is known to cross the blood-brain barrier, which allows it to exert its effects in the central nervous system .

Eigenschaften

IUPAC Name |

N-hydroxy-2-[(1-phenylcyclopropyl)amino]pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2/c19-12(18-20)10-8-15-13(16-9-10)17-14(6-7-14)11-4-2-1-3-5-11/h1-5,8-9,20H,6-7H2,(H,18,19)(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIIWIMDSZVNYHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC=C2)NC3=NC=C(C=N3)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: ACY-738 selectively inhibits HDAC6 [, , , , ]. HDAC6 is a cytoplasmic enzyme responsible for deacetylating proteins like α-tubulin. This compound binds to the catalytic domain of HDAC6, preventing the removal of acetyl groups from lysine residues on its substrates.

A: Inhibition of HDAC6 by this compound leads to increased acetylation of α-tubulin, promoting microtubule stability [, ]. This, in turn, impacts various cellular processes, including intracellular transport, cell migration, and immune signaling [, , , , , ].

A: Research suggests this compound enhances proteasome activity by disrupting the interaction between HDAC6 and HR23B, a substrate-shuttling factor []. This leads to increased MHC class I antigen presentation, thereby promoting the cytotoxic activity of CD8+ T-cells against tumor cells [].

ANone: While this specific information is not provided in the provided abstracts, it can be readily found in chemical databases like PubChem and ChemSpider.

A: Studies in NZB/W F1 mice demonstrated dose-dependent effects of this compound on various SLE parameters. Two different doses were tested, with both showing efficacy in reducing disease markers, indicating a dose-response relationship [].

A: this compound has shown promising results in several preclinical models, including: * Multiple Sclerosis: EAE mice [] * Systemic Lupus Erythematosus: MRL/lpr and NZB/W F1 mice [, , , ] * Amyotrophic Lateral Sclerosis: mSOD1G93A and FUS mice [, ] * Krabbe Disease: Twitcher mice [] * Chronic Lymphocytic Leukemia: euTCL1 mice [, , ] * Glioblastoma: Patient-derived and mouse glioma cells [] * Social Stress: Chronic Social Defeat Stress (CSDS) model in mice []

A: * Multiple Sclerosis: Delayed disease onset, reduced disease severity, and improved short-term memory in EAE mice [] * Amyotrophic Lateral Sclerosis: Increased microtubule acetylation in the spinal cord, reduced lower motor neuron degeneration, and ameliorated peripheral nerve axon degeneration in mSOD1G93A mice []. In FUS mice, it restored metabolic alterations in the spinal cord []. * Krabbe Disease: Corrected low acetylated tubulin levels, reversed myelinated axon loss, delayed axonal degeneration, and improved neuronal defects in Twitcher mice [].

A: While the provided information doesn't directly compare this compound with other HDAC inhibitors, it highlights its selectivity for HDAC6, which may contribute to a potentially improved safety profile compared to pan-HDAC inhibitors [, , , ]. Studies suggest that targeting specific HDAC isoforms like HDAC6 might offer therapeutic benefits with potentially fewer adverse effects [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(trans-4-(4-(7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)phenyl)cyclohexyl)acetic acid](/img/structure/B605102.png)

![Urea, N-[[2-(3,3-dimethylbutyl)-4-(trifluoromethyl)phenyl]methyl]-N'-(1-methyl-1H-indazol-4-yl)-](/img/structure/B605104.png)

![8-chloro-N-[4-(trifluoromethoxy)phenyl]quinolin-2-amine](/img/structure/B605113.png)

![4-[4,4-Difluoro-1-(2-fluorophenyl)cyclohexyl]phenol](/img/structure/B605114.png)